molecular formula C13H7BrN2O B8470351 3-(3-Bromobenzoyl)pyridine-2-carbonitrile

3-(3-Bromobenzoyl)pyridine-2-carbonitrile

Cat. No.: B8470351
M. Wt: 287.11 g/mol
InChI Key: JUJMDLABZIAOGH-UHFFFAOYSA-N
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Description

3-(3-Bromobenzoyl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C13H7BrN2O and its molecular weight is 287.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H7BrN2O

Molecular Weight

287.11 g/mol

IUPAC Name

3-(3-bromobenzoyl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H7BrN2O/c14-10-4-1-3-9(7-10)13(17)11-5-2-6-16-12(11)8-15/h1-7H

InChI Key

JUJMDLABZIAOGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=C(N=CC=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of highly active zinc (Rieke zinc) in THF (100 mg/mL, 12.7 mL, 19.4 mmol) was added via a syringe to a solution of 3-bromo-2-cyanopyridine (1.189 g, 6.497 mmol) in anhydrous THF (20 mL) under an atmosphere of argon. The mixture was stirred for four h at room temperature and then at 50° C. for 15 min. The remaining zinc powder was allowed to settle at the bottom of the flask overnight at −20° C. The top solution was transferred to another flask and cooled to −20° C. To this was added a 1 M solution of copper cyanide di(lithium bromide) complex in THF (6.82 mL) and the resulting mixture was stirred for 5 min at −20° C. and for 35 min at 0° C. and then cooled to −30° C. prior to the addition of 3-bromobenzoyl chloride (1.78 g, 8.12 mmol). The mixture was stirred for 6 h during which time the temperature went from −30° C. to 0° C. The reaction was quenched by the addition of saturated ammonium chloride solution and ethyl acetate was added. The phases were separated and the organic phase was washed with 1 M sodium carbonate solution and with brine. The solution was dried over magnesium sulfate and evaporated. Purification by column chromatography using a gradient of increasing concentration of ethyl acetate in heptane (0-50%) gave 1.18 g (63% yield) of the title compound. 1H NMR (CDCl3) δ 8.92 (dd, 1H), 7.98 (dd, 1H), 7.96 (t, 1H), 7.84-7.81 (m, 1H), 7.73-7.70 (m, 1H), 7.68 (dd, 1H), 7.43 (t, 1H); MS (CI) m/z M+ 287, 289.
Quantity
1.189 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.82 mL
Type
solvent
Reaction Step Two
Quantity
1.78 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
12.7 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
63%

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